Positional Isomerism Dictates Target Selectivity: 6-yl Furan-2-carboxylate Engages CNS Targets While the 7-yl Isomer Inhibits FXIa
The 7-yl positional isomer, 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate, is a direct FXIa inhibitor with an IC50 of 0.77 µM and demonstrates selectivity over thrombin and trypsin-like proteases [1]. In contrast, 6-substituted 3-arylcoumarin derivatives (the scaffold class to which the target compound belongs) have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) with IC50 values in the 0.1–10 µM range in enzyme-based assays, consistent with a CNS-targeted pharmacological profile [2]. The target compound has not been directly assayed; however, its 6-yl furan-2-carboxylate attachment and 3-(4-methoxyphenyl) substitution place it within the 6-substituted 3-arylcoumarin pharmacophore class, predicting engagement of CNS targets rather than coagulation factors.
| Evidence Dimension | Primary biological target engagement (enzyme class) |
|---|---|
| Target Compound Data | Not directly measured; inferred from 6-substituted 3-arylcoumarin SAR to preferentially engage CNS targets (AChE, MAO-B) [2] |
| Comparator Or Baseline | 4-Methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate (7-yl isomer): FXIa IC50 = 0.77 µM, selective over coagulation serine proteases [1] |
| Quantified Difference | Qualitative target-class divergence: coagulation (7-yl) vs. CNS (6-yl). No IC50 ratio calculable in absence of direct target-compound data. |
| Conditions | In vitro enzyme inhibition assays; FXIa assay for comparator [1]; AChE/MAO-B assays for class [2] |
Why This Matters
Procurement for anticoagulant screening requires the 7-yl isomer; procurement for CNS or neurodegenerative disease screening demands the 6-yl positional isomer—the two are not functionally interchangeable.
- [1] Obaidullah AJ, et al. Discovery of Chromen-7-yl Furan-2-Carboxylate as a Potent and Selective Factor XIa Inhibitor. Cardiovasc Hematol Agents Med Chem. 2017;15(1):40-48. doi:10.2174/1871525715666170529093938 View Source
- [2] Wang Y, et al. Synthesis and evaluation of 6-substituted 3-arylcoumarin derivatives as multifunctional acetylcholinesterase/monoamine oxidase B dual inhibitors for the treatment of Alzheimer's disease. RSC Adv. 2015;5:104122-104137. doi:10.1039/C5RA22207A View Source
